An In-depth Technical Guide to (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid: Properties and Applications
An In-depth Technical Guide to (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, which combines a phenylboronic acid moiety with a pyrrolidinomethyl substituent, imparts a range of valuable chemical properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
The physicochemical properties of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid are summarized in the table below. It is important to note that while some of these properties are predicted, they provide valuable insights for experimental design.
| Property | Value | Source |
| CAS Number | 1100095-09-7 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₆BNO₂ | ChemicalBook[1] |
| Molecular Weight | 205.06 g/mol | ChemicalBook[1] |
| Boiling Point (Predicted) | 365.1 ± 44.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 8.04 ± 0.10 | ChemicalBook[1] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Synthesis
A common and effective method for the synthesis of phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. For (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid, a plausible synthetic route would start from 3-bromobenzyl bromide.
A proposed two-step synthesis, based on methodologies for similar compounds, is outlined below.[2]
Step 1: Synthesis of 1-((3-bromophenyl)methyl)pyrrolidine
In this initial step, 3-bromobenzyl bromide is reacted with pyrrolidine to introduce the pyrrolidinomethyl group onto the phenyl ring.
Experimental Protocol:
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To a solution of 3-bromobenzyl bromide (1 equivalent) in a suitable solvent such as acetonitrile, add pyrrolidine (1.1 equivalents).
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Add a non-nucleophilic base, for instance, potassium carbonate (2 equivalents), to scavenge the HBr generated during the reaction.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure 1-((3-bromophenyl)methyl)pyrrolidine.
Step 2: Synthesis of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid
The second step involves a lithium-halogen exchange followed by borylation and hydrolysis to form the boronic acid.
Experimental Protocol:
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Dissolve 1-((3-bromophenyl)methyl)pyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78°C.
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Stir the mixture at -78°C for 1-2 hours to ensure complete lithium-halogen exchange.
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Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78°C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid.
Caption: Proposed two-step synthesis of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid.
Spectroscopic Characterization (Predicted)
Based on the analysis of structurally related compounds, the following spectroscopic characteristics for (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid can be anticipated.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene bridge protons, and the aromatic protons. The aromatic protons should appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons would likely be a singlet around 3.6-4.0 ppm, and the pyrrolidine protons would appear as multiplets in the upfield region.
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¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift. Signals for the methylene carbon and the two distinct carbons of the pyrrolidine ring are also expected.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.06 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the boronic acid group, typically in the region of 3200-3600 cm⁻¹, and B-O stretching vibrations around 1350 cm⁻¹.
Key Applications: Suzuki-Miyaura Cross-Coupling
One of the most significant applications of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[3][4][5]
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a General Suzuki-Miyaura Coupling:
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In a reaction vessel, combine (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid (1.2 equivalents), the desired aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.
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Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
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Heat the reaction mixture to 80-100°C and stir for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
The presence of the pyrrolidinomethyl group can influence the solubility and electronic properties of the boronic acid, potentially affecting the reaction kinetics and yield. The basic nitrogen atom in the pyrrolidine ring may also interact with the palladium catalyst.
Stability and Handling
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is advisable to store the compound at 2-8°C in a tightly sealed container to prevent degradation.[1] Boronic acids can be susceptible to dehydration to form boroxines (cyclic trimers) and protodeboronation under certain conditions.
Conclusion
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is a valuable building block for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. While detailed experimental data for this specific compound is not widely available in the public domain, its chemical properties and reactivity can be reasonably inferred from closely related analogs. This guide provides a foundation for researchers to design and execute experiments utilizing this versatile reagent, with the understanding that optimization of reaction conditions will be crucial for achieving desired outcomes.
References
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Ma, L.-X., Shi, Y., Li, J.-L., Yang, B.-H., Yang, Y., Zhou, Z.-X., & Huang, Z.-Y. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 1-11. [Link]
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Wang, D., Wang, D., Wang, Q., & Zhang, A. (2023). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4192669, 3-(Pyrrolidino)phenylboronic acid. PubChem. Retrieved from [Link]
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El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, A. M. (2021). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. Heliyon, 7(6), e07238. [Link]
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Smith, A. M., & O'Brien, M. (2015). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 5(5), 2849-2853. [Link]
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Ferreira, R. J., & Pereira, F. C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Morken, J. P., & Liu, S. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 136(29), 10424-10427. [Link]
- Lappe, P., & Nuel, D. (2003). Process for the preparation of substituted phenylboronic acids. U.S. Patent No. 6,576,789 B1. Washington, DC: U.S.
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Liu, Z., Liu, L., & Zhang, L. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Nanobiotechnology, 12(1), 1-9. [Link]
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Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 185-197. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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